2-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine
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Overview
Description
The compound “2-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine” is a chemical compound with the molecular formula C21H15ClN2OS2 . It’s a derivative of thiazole, a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .Molecular Structure Analysis
Thiazole, a key component of the compound, is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s worth noting that thiazole derivatives have been associated with a wide range of biological activities . They have been used in the synthesis of various bioactive compounds .Scientific Research Applications
Application in Polyimide Synthesis
The compound 2-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine contributes to the synthesis of transparent aromatic polyimides. These polyimides, synthesized using a thiophenyl-substituted benzidine, exhibit high refractive indices, small birefringences, and good thermomechanical stabilities. Such materials are potentially useful in optoelectronics and aerospace applications (Tapaswi et al., 2015).
Involvement in Heterocyclic Chemistry
This compound plays a role in the synthesis of derivatives of thiazolo[3,2-a]pyridine and dihydropyridin-2(1H)-one. Such transformations are crucial in developing novel heterocyclic compounds, which have applications in drug development and materials science (Nedolya et al., 2018).
Formation of Pyrazolo[3,4-b]pyridines
The compound is involved in the preparation of 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, which are key intermediates in pharmaceutical synthesis and material science. These compounds have applications in developing new chemical entities with potential biological activity (Quiroga et al., 1999).
Synthesis of Nicotinonitriles with Anti-tubercular Properties
The synthesis of pyridine derivatives including this compound has shown potential in medical research, particularly in the development of treatments for tuberculosis. One such derivative has demonstrated significant inhibitory activity against Mycobacterium tuberculosis (Manikannan et al., 2010).
Role in Antimicrobial Compound Synthesis
Compounds derived from this molecule have been explored for their antimicrobial activities. Such research is critical in developing new antibiotics and antifungal agents, contributing significantly to public health and medicine (Wardkhan et al., 2008).
Applications in Crystallography and Material Science
This compound is also significant in the synthesis of crystal structures like methylsulphinyl derivatives, which are valuable in crystallography and materials research. Such studies enhance our understanding of molecular structures and their potential applications (Ma et al., 2018).
Future Directions
The future directions for “2-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications . Given their diverse biological activities, these compounds could be explored for newer therapeutic possibilities .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . These include various enzymes, receptors, and proteins involved in critical biological processes.
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds, hydrogen bonds, or van der waals interactions . The specific interactions depend on the structure of the thiazole derivative and the nature of its target.
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways . These include pathways involved in inflammation, microbial infections, cancer, and neurological disorders.
Pharmacokinetics
Thiazole derivatives generally exhibit good absorption and distribution profiles due to their lipophilic nature . The metabolism and excretion of these compounds can vary widely depending on their specific structures.
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities . These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of thiazole derivatives .
Properties
IUPAC Name |
5-(4-chlorophenyl)sulfanyl-4-(4-methoxyphenyl)-2-pyridin-2-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2OS2/c1-25-16-9-5-14(6-10-16)19-21(26-17-11-7-15(22)8-12-17)27-20(24-19)18-4-2-3-13-23-18/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWUFMJDKUREES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=N3)SC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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